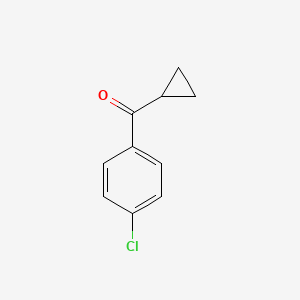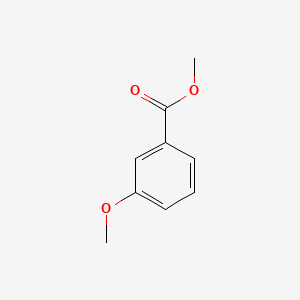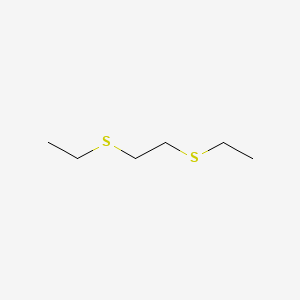
4-Chlorophenyl cyclopropyl ketone
Übersicht
Beschreibung
“4-Chlorophenyl cyclopropyl ketone” is a chemical compound with the molecular formula C10H9ClO . It has a molecular weight of 180.63 g/mol . The compound appears as a colorless to yellow liquid .
Synthesis Analysis
The synthesis of “4-Chlorophenyl cyclopropyl ketone” involves several stages. In the first stage, (4-chlorphenyl)magnesium bromide reacts with cyclopropropanecarbonitrile in diethyl ether at 0 - 26°C for 8 hours . In the second stage, the product is treated with hydrogen chloride and water at 22 - 26°C .
Molecular Structure Analysis
The IUPAC name for “4-Chlorophenyl cyclopropyl ketone” is (4-chlorophenyl)-cyclopropylmethanone . The InChI string representation of the molecule is InChI=1S/C10H9ClO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2 . The canonical SMILES string representation is C1CC1C(=O)C2=CC=C(C=C2)Cl .
Physical And Chemical Properties Analysis
“4-Chlorophenyl cyclopropyl ketone” is a colorless to yellow liquid . It has a refractive index of 1.5718 . The compound has a molecular weight of 180.63 g/mol . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds . The exact mass and monoisotopic mass of the compound are both 180.0341926 g/mol .
Wissenschaftliche Forschungsanwendungen
Chemical Properties
“4-Chlorophenyl cyclopropyl ketone” is a chemical compound with the formula C10H9ClO . It has a molecular weight of 180.631 . It appears as a white or colorless to yellow to orange powder to lump to clear liquid .
Use in Synthesis
This compound is used in the synthesis of various other compounds. For instance, it is used in the production of 4-Chlorobenzoylcyclopropane .
Gold-Catalyzed Stereoselective Cycloaddition
“4-Chlorophenyl cyclopropyl ketone” can be used in a gold-catalyzed stereoselective (4 + 4) cycloaddition . This is a reliable and divergent strategy, enabling readily accessible precursors to be intercepted by in situ generated gold-furyl 1,4-dipoles, delivering previously inaccessible chiral furan/pyrrole-containing eight-membered heterocycles .
Pharmaceutical Importance
The gold-catalyzed stereoselective cycloaddition strategy expands the current library of furan/pyrrole-containing molecules with pharmaceutical importance . It also offers insights to explore unconventional chiral medium-sized structures .
Wirkmechanismus
Target of Action
It is often used as an intermediate in organic synthesis , implying that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
The mode of action of 4-Chlorophenyl cyclopropyl ketone involves its reactivity as a ketone. Ketones, such as this compound, can react with nucleophiles to form various products . For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Action Environment
The action, efficacy, and stability of 4-Chlorophenyl cyclopropyl ketone can be influenced by various environmental factors. For instance, its reactivity may be affected by factors such as temperature, pH, and the presence of other reactive species . .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSFCTBBDIDFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216623 | |
| Record name | 4-Chlorophenyl cyclopropyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl cyclopropyl ketone | |
CAS RN |
6640-25-1 | |
| Record name | (4-Chlorophenyl)cyclopropylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6640-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenyl cyclopropyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6640-25-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlorophenyl cyclopropyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorophenyl cyclopropyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing (4-Chlorophenyl)(Cyclopropyl) Methanone O-(4-Nitrobenzyl)Oxime and how is its synthesis improved as described in the research?
A1: (4-Chlorophenyl)(Cyclopropyl) Methanone O-(4-Nitrobenzyl)Oxime serves as a crucial intermediate in the production of flucycloxuron, a known insecticide. The research details an improved "one-pot" synthesis method for this intermediate using 4-Chlorophenyl cyclopropyl ketone, hydroxylamine hydrochloride, and p-Nitrobenzyl bromide as starting materials []. This optimized approach streamlines the process and significantly enhances the yield to 70.6% compared to previous methods. The structure of the final product and intermediates were confirmed through ¹H NMR and IR spectroscopy [].
Q2: What is a different approach for synthesizing a derivative of 4-Chlorophenyl cyclopropyl ketone?
A2: The research highlights a new approach for synthesizing 4-Chlorophenyl Cyclopropyl Ketone Oxime O-(3-phenoxybenzyl)Ether, another derivative of 4-Chlorophenyl cyclopropyl ketone []. Although the abstract doesn't provide detailed specifics of this new approach, it suggests exploration of alternative synthetic pathways for this specific derivative.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)




![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)




![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)


